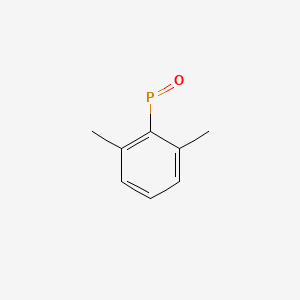
(2,6-Dimethylphenyl)phosphanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)phosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (2,6-dimethylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)phosphanone typically involves the reaction of (2,6-dimethylphenyl)magnesium bromide with dichlorophenylphosphine. The reaction proceeds as follows:
(2,6-Dimethylphenyl)MgBr+Cl2PPh→(2,6-Dimethylphenyl)PPh+MgBrCl
This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine. The product is then purified by distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylphenyl)phosphanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
(2,6-Dimethylphenyl)phosphanone has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)phosphanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Dimethylphenylphosphine: Similar structure but lacks the (2,6-dimethyl) substitution.
Triphenylphosphine: Contains three phenyl groups instead of the (2,6-dimethylphenyl) group.
Diphenylphosphine: Contains two phenyl groups.
Uniqueness: (2,6-Dimethylphenyl)phosphanone is unique due to the presence of the (2,6-dimethylphenyl) group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in catalysis and organic synthesis .
Properties
CAS No. |
89982-87-6 |
|---|---|
Molecular Formula |
C8H9OP |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
1,3-dimethyl-2-phosphorosobenzene |
InChI |
InChI=1S/C8H9OP/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,1-2H3 |
InChI Key |
GWWHXBYCORAELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)P=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















